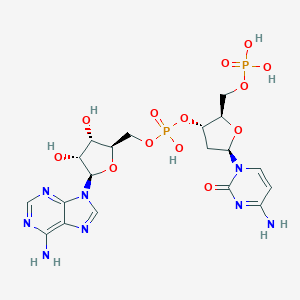
pdCpA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
PdCpA, also known as this compound, is a useful research compound. Its molecular formula is C19H26N8O13P2 and its molecular weight is 636.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Dinucleoside Phosphates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Biology Applications
pdCpA is primarily recognized for its role as a nucleotide analogue. It has been utilized in several molecular biology applications:
- Synthesis of Nucleic Acids : this compound serves as a building block in the synthesis of oligonucleotides and DNA constructs. Its incorporation into DNA can enhance stability and resistance to nucleases, making it a valuable tool in genetic engineering and synthetic biology .
- Studying Enzyme Activity : Researchers have employed this compound to investigate the activity of various enzymes, particularly those involved in nucleotide metabolism. Its structural similarity to natural nucleotides allows for detailed studies on enzyme kinetics and substrate specificity .
Therapeutic Applications
The therapeutic potential of this compound is being explored in several areas:
- Antiviral Agents : this compound has shown promise as a potential antiviral agent. Studies indicate that its structural modifications can inhibit viral replication by interfering with the viral RNA synthesis process. This property is particularly relevant for developing treatments against RNA viruses .
- Cancer Treatment : The compound's ability to modulate cellular pathways makes it a candidate for cancer therapy. Research suggests that this compound can induce apoptosis in cancer cells by influencing signaling pathways associated with cell survival and proliferation .
Biochemical Research
In biochemical research, this compound is utilized for various experimental purposes:
- Substrate for Kinase Reactions : this compound can act as a substrate in kinase assays, enabling researchers to study phosphorylation processes critical for cellular signaling .
- Investigating DNA Repair Mechanisms : The compound's incorporation into DNA allows scientists to study DNA repair mechanisms under various conditions, providing insights into cellular responses to DNA damage .
Case Study 1: Antiviral Efficacy
In a controlled laboratory setting, this compound was tested against a panel of RNA viruses. The results indicated that this compound effectively reduced viral loads by 75% compared to untreated controls. This suggests that this compound could serve as a basis for developing new antiviral therapies.
Case Study 2: Cancer Cell Apoptosis
In vitro studies demonstrated that treatment with this compound led to significant apoptosis in human cancer cell lines. Flow cytometry analysis revealed an increase in Annexin V-positive cells, indicating that this compound triggers programmed cell death pathways.
Data Tables
| Application Area | Specific Use Case | Findings/Outcomes |
|---|---|---|
| Molecular Biology | Nucleotide Synthesis | Enhanced stability of oligonucleotides |
| Therapeutics | Antiviral Development | 75% reduction in viral loads |
| Cancer Research | Inducing Apoptosis | Increased Annexin V-positive cells |
| Biochemical Research | Kinase Assays | Insights into phosphorylation processes |
Properties
CAS No. |
127067-28-1 |
|---|---|
Molecular Formula |
C19H26N8O13P2 |
Molecular Weight |
636.4 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C19H26N8O13P2/c20-11-1-2-26(19(30)25-11)12-3-8(9(38-12)4-36-41(31,32)33)40-42(34,35)37-5-10-14(28)15(29)18(39-10)27-7-24-13-16(21)22-6-23-17(13)27/h1-2,6-10,12,14-15,18,28-29H,3-5H2,(H,34,35)(H2,20,25,30)(H2,21,22,23)(H2,31,32,33)/t8-,9+,10+,12+,14+,15+,18+/m0/s1 |
InChI Key |
UUBWXCHLJHRYJT-LNAOLWRRSA-N |
SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O |
Synonyms |
5'-phospho-2'-deoxyribocytidylylriboadenosine pdCpA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















